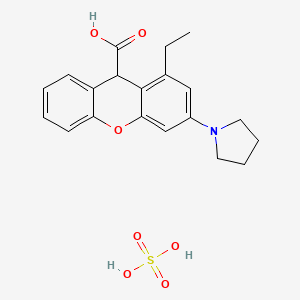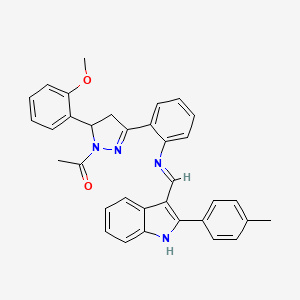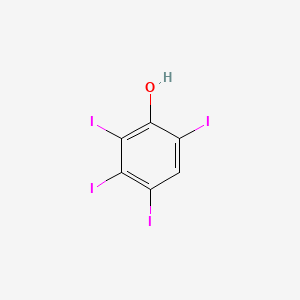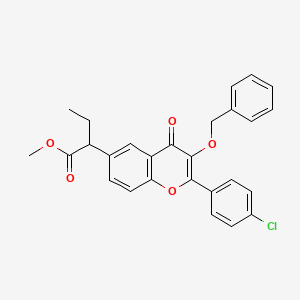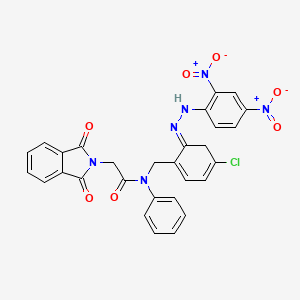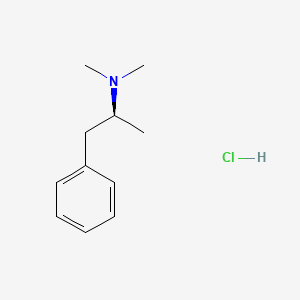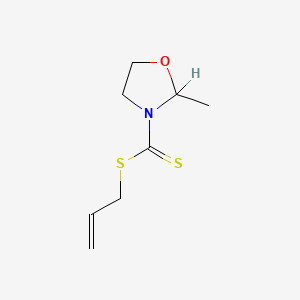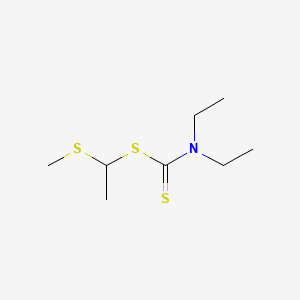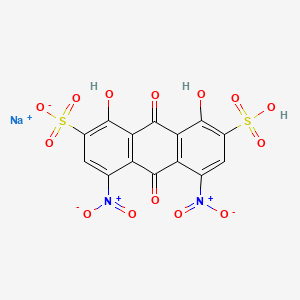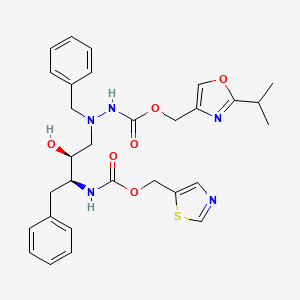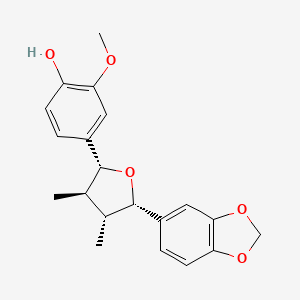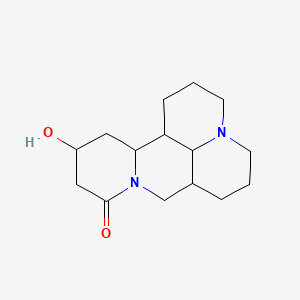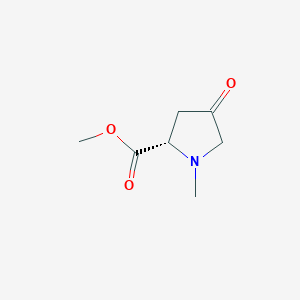
1-Methyl-4-oxo-L-proline methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-oxo-L-proline methyl ester is an organic compound with the molecular formula C7H11NO3. It is a derivative of L-proline, a naturally occurring amino acid. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-4-oxo-L-proline methyl ester can be synthesized through several methods. One common approach involves the oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester using Dess-Martin periodinane. The reaction is typically carried out in dichloromethane at room temperature for several hours, followed by quenching with sodium thiosulfate and purification through column chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control.
化学反应分析
Types of Reactions
1-Methyl-4-oxo-L-proline methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
1-Methyl-4-oxo-L-proline methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Employed in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 1-Methyl-4-oxo-L-proline methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
相似化合物的比较
Similar Compounds
N-Boc-4-oxo-L-proline methyl ester: A similar compound with a tert-butoxycarbonyl protecting group.
L-Proline methyl ester: A simpler ester derivative of L-proline.
4-Hydroxy-L-proline methyl ester: A hydroxylated derivative of L-proline.
Uniqueness
1-Methyl-4-oxo-L-proline methyl ester is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its methyl and oxo groups allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
属性
CAS 编号 |
945663-53-6 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC 名称 |
methyl (2S)-1-methyl-4-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI 键 |
DECNUNOWRHMBDX-LURJTMIESA-N |
手性 SMILES |
CN1CC(=O)C[C@H]1C(=O)OC |
规范 SMILES |
CN1CC(=O)CC1C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


